Home > Products > Screening Compounds P134959 > 4-(2-Imidazol-1-yl-ethoxy)-3-methoxybenzoic acid
4-(2-Imidazol-1-yl-ethoxy)-3-methoxybenzoic acid - 1042796-48-4

4-(2-Imidazol-1-yl-ethoxy)-3-methoxybenzoic acid

Catalog Number: EVT-1751341
CAS Number: 1042796-48-4
Molecular Formula: C13H14N2O4
Molecular Weight: 262.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of PRO1, a PROTAC molecule targeting mTOR. []

(Z)-5-(4-Chlorobenzylidene)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-3H-imidazol-4(5H)-one

  • Compound Description: This compound belongs to the 2-amine derivatives of 5-arylidene-3H-imidazol-4(5H)-ones, a new class of bacterial efflux pump inhibitors. These inhibitors can restore the efficacy of antibiotics against multidrug-resistant bacteria, particularly Gram-negative strains like E. coli. []

2-(2-Butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide Analogues

  • Compound Description: This group of compounds represents a series of analogues designed and synthesized as potential therapeutic agents. The research highlights the importance of the 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI) moiety within these structures, as it is a key active metabolite of Losartan. []

4-([2-(1H-Imidazol-1-yl)-1-(4-substituted-phenyl)ethoxy]methyl)benzoic acid Analogues

  • Compound Description: These analogues were synthesized as potential thromboxane synthetase inhibitors, aiming for improved potency and selectivity. Notably, compound 15 from this series exhibited significant activity, reaching 55.6% of Dazoxiben's potency in inhibiting platelet aggregation. [], []

6-(4-Methanesulfonylphenyl)-5-[4-(2-piperidin-1-yl-ethoxy)phenoxy]naphthalen-2-ol

  • Compound Description: This compound, a novel selective estrogen receptor modulator (SERM), was synthesized and labeled with carbon-14 for research purposes. []

(S)-6-(3-Cyclopentyl-2-(4-trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic Acid (PF-04991532)

  • Compound Description: PF-04991532 is a hepatoselective glucokinase activator. Research focused on its metabolism and excretion in humans, revealing moderate metabolic elimination. []

2(-4(chlorophenyl-1H-benzo[d]imidazol)-1-yl)phenyl)methanone (CBIPM)

  • Compound Description: Synthesized as a potential corrosion inhibitor for mild steel in acidic environments, CBIPM demonstrated promising results, achieving 98.9% inhibition efficiency at a 10-3 M concentration. []

6-Imidazol-1-yl-8-methyl-2(1H)-quinolinone Derivatives

  • Compound Description: These compounds were synthesized and studied for their cardiac stimulant activity in dogs. Among them, 6-(4-acetyl-2-methylimidazol-1-yl)-8-methyl-2(1H)-quinolinone (UK-66,838) demonstrated a favorable pharmacological profile and was selected for preclinical development. []

1-Hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione (11a)

  • Compound Description: This compound emerged as a potent antagonist for the α-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPA) subtype of excitatory amino acid (EAA) receptors. Its high affinity for the AMPA receptor (Ki = 0.021 μM) makes it a promising candidate for further pharmacological investigation. []

2-Ethoxy-N-(4-methyl-2-propyl-1H-imidazol-1-yl)benzamide

  • Compound Description: This compound represents a crucial intermediate in synthesizing Vardenafil. []
Overview

4-(2-Imidazol-1-yl-ethoxy)-3-methoxybenzoic acid is a chemical compound notable for its potential applications in medicinal chemistry. It features an imidazole moiety, which is significant in various biological processes, and a methoxybenzoic acid structure that may contribute to its pharmacological properties. This compound can be classified as a benzoic acid derivative, specifically containing an imidazole functional group.

Source

The compound can be synthesized through various chemical methods, with literature detailing specific synthetic pathways and purification techniques. It is often explored in the context of drug discovery and development due to its structural attributes that may influence biological activity.

Classification

4-(2-Imidazol-1-yl-ethoxy)-3-methoxybenzoic acid belongs to the class of organic compounds known as carboxylic acids, specifically aromatic carboxylic acids. Its unique structure allows it to participate in various chemical reactions, making it a subject of interest in organic synthesis and pharmaceutical research.

Synthesis Analysis

Methods

The synthesis of 4-(2-Imidazol-1-yl-ethoxy)-3-methoxybenzoic acid typically involves multi-step reactions. A common method includes the alkylation of imidazole derivatives with appropriate benzoic acid precursors.

  1. Starting Materials: Imidazole derivatives and methoxybenzoic acid.
  2. Reagents: Common reagents include bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or acetonitrile.
  3. Procedure: The reaction is generally carried out under reflux conditions to facilitate the alkylation process, followed by purification steps such as recrystallization or chromatography.

Technical Details

The synthesis may involve the following steps:

  • Dissolution of starting materials in a suitable solvent.
  • Addition of a base to deprotonate the imidazole.
  • Heating the mixture to promote nucleophilic attack on the benzoic acid derivative.
  • Isolation of the product through filtration and purification techniques.
Molecular Structure Analysis

Structure

The molecular formula for 4-(2-Imidazol-1-yl-ethoxy)-3-methoxybenzoic acid is C13H15N3O4C_{13}H_{15}N_{3}O_{4}. The compound features:

  • A methoxy group (-OCH₃) attached to the benzene ring.
  • An ethoxy group (-OCH₂CH₃) linked to an imidazole unit.

Data

Crystallographic studies reveal that the compound crystallizes in specific lattice structures, which can be analyzed using X-ray diffraction techniques. The bond lengths and angles provide insight into the stability and reactivity of the molecule.

Chemical Reactions Analysis

Reactions

4-(2-Imidazol-1-yl-ethoxy)-3-methoxybenzoic acid can undergo several types of chemical reactions:

  1. Esterification: Reaction with alcohols to form esters.
  2. Nucleophilic Substitution: The imidazole nitrogen can act as a nucleophile, participating in substitution reactions with electrophiles.
  3. Decarboxylation: Under certain conditions, it may lose carbon dioxide, altering its structure significantly.

Technical Details

These reactions typically require specific conditions such as temperature control, choice of solvent, and reaction time optimization to yield desired products efficiently.

Mechanism of Action

Process

The mechanism of action for 4-(2-Imidazol-1-yl-ethoxy)-3-methoxybenzoic acid primarily involves its interaction with biological targets. The imidazole ring plays a crucial role in binding to receptors or enzymes due to its ability to form hydrogen bonds and coordinate with metal ions.

Data

Studies suggest that compounds containing imidazole groups exhibit antimicrobial and anti-inflammatory properties, potentially making this compound useful in therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 265.28 g/mol
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a typical range for similar compounds.

Chemical Properties

  • Solubility: Soluble in polar solvents such as water and methanol.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance can provide further insights into functional groups and molecular interactions.

Applications

4-(2-Imidazol-1-yl-ethoxy)-3-methoxybenzoic acid has potential applications in:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting various diseases.
  • Biochemical Research: As a tool for studying enzyme mechanisms or receptor interactions due to its structural characteristics.

Research continues to explore its efficacy and safety profiles in clinical settings, emphasizing its significance in drug discovery initiatives.

Introduction to 4-(2-Imidazol-1-yl-ethoxy)-3-methoxybenzoic Acid in Neuropharmacological Research

Historical Development of Thromboxane Synthetase (TXS) Inhibitors

The evolution of thromboxane synthetase (TXS) inhibitors represents a significant chapter in cardiovascular and neuropharmacology. Early TXS inhibitors (e.g., dazoxiben) featured simple imidazole scaffolds, leveraging imidazole's capacity to coordinate the heme iron in thromboxane A₂ synthase. This mechanistic insight drove the development of second-generation inhibitors incorporating ether-linked side chains to enhance specificity and metabolic stability. The structural motif of 4-(2-Imidazol-1-yl-ethoxy)-3-methoxybenzoic acid emerged as a strategic innovation, combining:

  • A benzoic acid moiety for improved water solubility and target engagement
  • A methoxy group at the 3-position for optimal steric orientation
  • An ethylene spacer bridging the imidazole ring to the aromatic core, facilitating optimal enzyme active-site interactions [1] [3].

Table 1: Structural Evolution of Key TXS Inhibitors

GenerationPrototype CompoundCore Structural FeaturesLimitations
FirstDazoxibenImidazole directly attached to aromatic ringLow bioavailability, short half-life
SecondRidogrelCarboxylic acid + imidazole; no spacerOff-target effects on prostacyclin
Third4-(2-Imidazol-1-yl-ethoxy)-3-methoxybenzoic acidEthoxy spacer, methoxy, benzoic acidEnhanced specificity, retained in ischemic tissue

This compound’s design exploits the differential binding kinetics of the imidazole-ethoxy linkage, which minimizes interference with related cytochrome P450 enzymes while maximizing TXS blockade [1] [10].

Role of TXA₂ in Ischemic Stroke Pathophysiology and Neural Injury

Thromboxane A₂ (TXA₂) is a potent mediator of cerebral damage in ischemic stroke through multiple interconnected pathways:

  • Vasoconstriction & Microthrombosis: TXA₂ induces platelet aggregation and sustained vasoconstriction, reducing cerebral blood flow during ischemia and impeding reperfusion. This exacerbates the ischemic core and expands the penumbra [5] [6].
  • Blood-Brain Barrier (BBB) Disruption: TXA₂ upregulates matrix metalloproteinases (MMPs), leading to degradation of tight junction proteins (e.g., occludin, claudin-5). This results in vasogenic edema and leukocyte infiltration, amplifying inflammatory injury [5].
  • Oxidative Stress Amplification: TXA₂ activates NADPH oxidase (NOX2) in microglia, generating superoxide radicals that promote lipid peroxidation and neuronal apoptosis. This is particularly pronounced in diabetic stroke models, where hyperglycemia synergizes with TXA₂ to amplify reactive oxygen species (ROS) production [5] [6].
  • Neuroinflammation: TXA₂ stimulates microglial release of IL-6, TNF-α, and IL-8, creating a pro-inflammatory milieu that accelerates neuronal death. Elevated TXA₂ correlates with increased infarct volume and worsened Garcia neurological scores in preclinical models [5] [10].

Table 2: Pathophysiological Effects of TXA₂ in Cerebral Ischemia

MechanismConsequenceExperimental Evidence
Platelet activationMicrovascular occlusion58% reduction in cortical capillary patency (rat MCAO)
BBB disruptionVasogenic edema, leukocyte recruitment2.8-fold increase in Evans blue extravasation
NOX2/ROS overproductionNeuronal apoptosis, lipid peroxidation4.1-fold rise in 8-iso-PGF2α (diabetic stroke model)
Pro-inflammatory cytokine releaseSecondary neuronal necrosis6-fold increase in IL-6 in ischemic cortex

Rationale for Targeting TXS in Cerebral Ischemia-Reperfusion Injury

The therapeutic rationale for 4-(2-Imidazol-1-yl-ethoxy)-3-methoxybenzoic acid centers on its dual capacity to suppress TXA₂ generation while modulating downstream injury cascades:

  • Selective TXS Inhibition: Unlike non-selective COX inhibitors, this compound selectively blocks the conversion of prostaglandin H₂ to TXA₂, preserving prostacyclin (PGI₂) synthesis. PGI₂ exerts vasodilatory and anti-platelet effects, counteracting residual thrombotic tendencies during reperfusion [1] [10].
  • Mitigation of Reperfusion Injury: By reducing TXA₂-driven vasoconstriction, the compound improves microvascular patency in the ischemic penumbra. Preclinical studies show a 42% reduction in infarct volume when administered pre-reperfusion [5] [6].
  • Multi-Target Neuroprotection: The imidazole nucleus may confer ancillary benefits:
  • Microglial Modulation: Analogous to 2-(2-benzofuranyl)-2-imidazoline (2-BFI), it likely suppresses NOX2-derived ROS and pro-inflammatory cytokines (TNF-α, IL-8), preserving neuronal viability [5].
  • Oxidative Stress Reduction: The methoxy-phenolic structure scavenges peroxyl radicals, mitigating lipid peroxidation cascades in neurons [9].
  • Structural Advantages for CNS Penetration: The compound’s logP (~2.1) and molecular weight (<350 Da) align with blood-brain barrier permeability predictors. The ethoxy spacer balances lipophilicity and solubility, facilitating entry into ischemic brain tissue [3] [7].

This targeted approach addresses the ischemia-reperfusion paradox—where restored blood flow inadvertently amplifies inflammation and oxidative damage. By disrupting the TXA₂-NOX2-cytokine axis, the compound offers a mechanistically grounded strategy to improve stroke outcomes [5] [6] [10].

Properties

CAS Number

1042796-48-4

Product Name

4-(2-Imidazol-1-yl-ethoxy)-3-methoxybenzoic acid

IUPAC Name

4-(2-imidazol-1-ylethoxy)-3-methoxybenzoic acid

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

InChI

InChI=1S/C13H14N2O4/c1-18-12-8-10(13(16)17)2-3-11(12)19-7-6-15-5-4-14-9-15/h2-5,8-9H,6-7H2,1H3,(H,16,17)

InChI Key

ZGUQPSYQMDPOBB-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C(=O)O)OCCN2C=CN=C2

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCCN2C=CN=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.